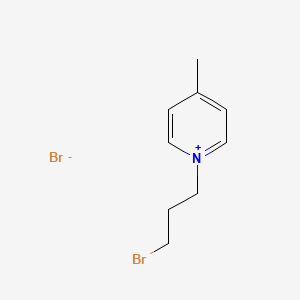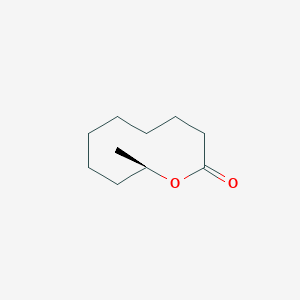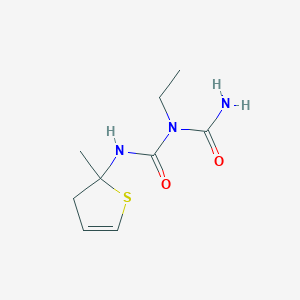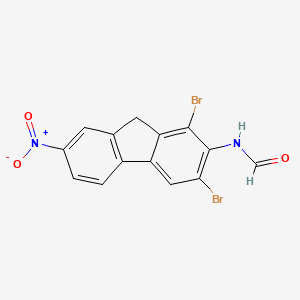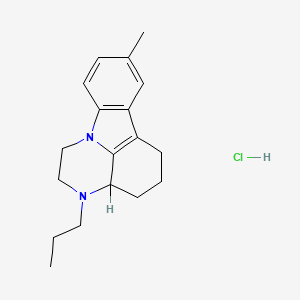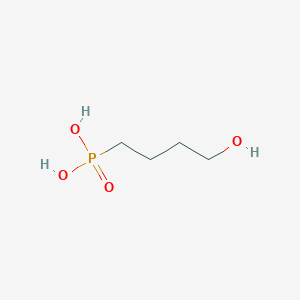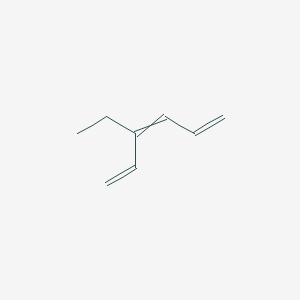![molecular formula C13H23PSi2 B14450615 Phosphine, [bis(trimethylsilyl)methylene]phenyl- CAS No. 78928-41-3](/img/structure/B14450615.png)
Phosphine, [bis(trimethylsilyl)methylene]phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, [bis(trimethylsilyl)methylene]phenyl- is a unique organophosphorus compound characterized by the presence of a phosphine group bonded to a phenyl group and a bis(trimethylsilyl)methylene moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its distinctive structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [bis(trimethylsilyl)methylene]phenyl- typically involves the reaction of phenylphosphine with bis(trimethylsilyl)methylene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine, facilitates the reaction .
Industrial Production Methods
While specific industrial production methods for Phosphine, [bis(trimethylsilyl)methylene]phenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
Phosphine, [bis(trimethylsilyl)methylene]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or trimethylsilyl groups are replaced by other functional groups.
Addition: The compound can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Phosphine, [bis(trimethylsilyl)methylene]phenyl- include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of Phosphine, [bis(trimethylsilyl)methylene]phenyl- include phosphine oxides, substituted phosphines, and various addition products depending on the nature of the reactants used.
科学研究应用
Phosphine, [bis(trimethylsilyl)methylene]phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of Phosphine, [bis(trimethylsilyl)methylene]phenyl- involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphine group can donate electron density to form bonds with electrophilic centers, while the trimethylsilyl groups can stabilize reactive intermediates. This dual functionality makes it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
- Phosphine, [bis(trimethylsilyl)methylene][2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Tris(trimethylsilyl)phosphite
- Bis(trimethylsilyl)phosphine
Uniqueness
Phosphine, [bis(trimethylsilyl)methylene]phenyl- is unique due to its specific combination of a phenyl group and a bis(trimethylsilyl)methylene moiety. This structure imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals and participate in a wide range of chemical reactions makes it particularly valuable in research and industrial applications .
属性
CAS 编号 |
78928-41-3 |
|---|---|
分子式 |
C13H23PSi2 |
分子量 |
266.46 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methylidene-phenylphosphane |
InChI |
InChI=1S/C13H23PSi2/c1-15(2,3)13(16(4,5)6)14-12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI 键 |
OKDQXKBZZVZGAE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(=PC1=CC=CC=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


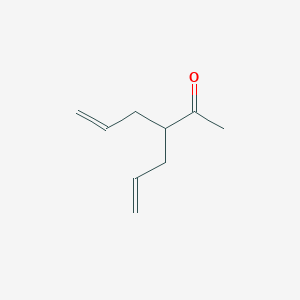
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)
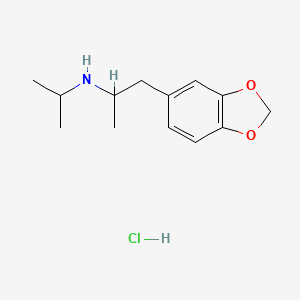
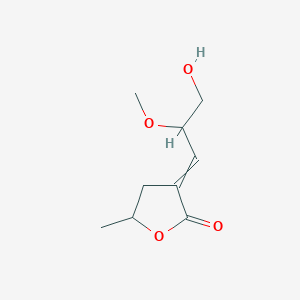
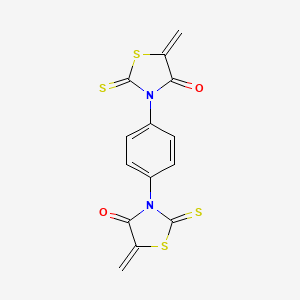
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
